Strontium dichloride hexahydrate

Beschreibung

Eigenschaften

CAS-Nummer |

10025-70-4 |

|---|---|

Molekularformel |

Cl2Sr.6H2O Cl2H12O6S |

Molekulargewicht |

266.62 g/mol |

IUPAC-Name |

strontium;dichloride;hexahydrate |

InChI |

InChI=1S/2ClH.6H2O.Sr/h2*1H;6*1H2;/q;;;;;;;;+2/p-2 |

InChI-Schlüssel |

AMGRXJSJSONEEG-UHFFFAOYSA-L |

Kanonische SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Sr+2] |

Andere CAS-Nummern |

10025-70-4 |

Physikalische Beschreibung |

Colorless or white odorless solid; Effloresces in air; Deliquescent; [Merck Index] White crystals; [Sigma-Aldrich MSDS] |

Piktogramme |

Corrosive; Irritant |

Verwandte CAS-Nummern |

10476-85-4 (Parent) 22537-39-9 (Parent) |

Synonyme |

Metastron strontium chloride strontium chloride hexahydrate strontium chloride monohydrate strontium chloride Sr 85 strontium chloride Sr 89 strontium chloride, 85Sr-labeled strontium chloride, 89Sr-labeled strontium chloride, 90Sr-labeled strontium chloride, disodium salt strontium-89 chloride |

Herkunft des Produkts |

United States |

Foundational & Exploratory

mechanism of action of strontium dichloride in bone formation

An In-Depth Technical Guide to the Mechanism of Action of Strontium Dichloride in Bone Formation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Strontium, a trace element chemically similar to calcium, has demonstrated a significant dual-action capability in bone metabolism, positioning it as a molecule of interest for therapeutic applications in osteoporosis and bone regeneration.[1] Administered as strontium dichloride (SrCl₂), the strontium ion (Sr²⁺) uncouples the normally balanced processes of bone formation and resorption. It simultaneously stimulates the proliferation and differentiation of osteoblasts, the cells responsible for bone synthesis, while inhibiting the differentiation and activity of osteoclasts, the cells that resorb bone.[2][3][4] This guide elucidates the core molecular mechanisms underpinning these effects, focusing on the activation of the calcium-sensing receptor (CaSR), subsequent modulation of key signaling cascades including the Wnt/β-catenin and RANKL/OPG pathways, and its ultimate impact on bone matrix composition and quality. We will explore the experimental methodologies used to validate these pathways and present a consolidated view of the scientific evidence.

The Principle of Bone Homeostasis: A Dynamic Equilibrium

Bone is a metabolically active tissue that undergoes continuous remodeling throughout life. This process involves two principal cell types: osteoblasts, which synthesize new bone matrix (osteogenesis), and osteoclasts, which break down mineralized bone (resorption). In a healthy state, these activities are tightly coupled, ensuring the maintenance of bone mass, structural integrity, and mineral homeostasis. Pathological conditions like osteoporosis arise when this balance is disrupted, leading to a net loss of bone. The therapeutic potential of strontium dichloride lies in its ability to favorably shift this balance towards bone formation.

Strontium's Duality: An Anabolic and Anti-Resorptive Agent

Due to its chemical similarity to calcium, strontium is readily taken up by the skeleton and incorporated into the bone matrix.[1][5] Unlike many anti-osteoporotic agents that primarily target bone resorption, strontium exerts a dual effect:

-

Anabolic Action: It directly promotes the replication and function of osteoblasts, leading to increased synthesis of bone matrix proteins like collagen.[6][7]

-

Anti-Resorptive Action: It reduces the differentiation and resorptive activity of osteoclasts and promotes their apoptosis (programmed cell death).[2][4]

This unique combination of stimulating formation while inhibiting resorption makes its mechanism a compelling subject of study for bone-related drug development.[4]

Molecular Mechanism I: Stimulation of Osteoblasts and Bone Formation

Strontium's anabolic effects are primarily mediated through the activation of key signaling pathways that govern osteoblast proliferation and differentiation.

The Calcium-Sensing Receptor (CaSR) as a Primary Target

The CaSR, a G-protein coupled receptor present on the surface of osteoblasts, is a critical regulator of bone cell function. Strontium ions (Sr²⁺) act as agonists for the CaSR, mimicking the effect of calcium but initiating a distinct downstream signaling cascade.[1] This interaction is the initial trigger for many of strontium's osteogenic effects. Activation of the CaSR by strontium has been shown to promote the phosphorylation of extracellular-signal regulated kinase (ERK), which is linked to improved cell replication.[1]

Upregulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is arguably the most critical signaling cascade for osteogenic differentiation.[8] Strontium has been demonstrated to activate this pathway, leading to the accumulation and nuclear translocation of β-catenin.[1][9] Once in the nucleus, β-catenin acts as a transcriptional co-activator for key osteogenic genes, including Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation.[10][11] This leads to increased expression of bone matrix proteins and enhanced mineralization.[9] Studies have confirmed that strontium treatment upregulates the expression of extracellular matrix genes and β-catenin both in vitro and in vivo.[9]

Molecular Mechanism II: Inhibition of Osteoclasts and Bone Resorption

Strontium's anti-resorptive effects are achieved through both indirect signaling via osteoblasts and direct actions on osteoclasts.

Modulation of the RANKL/OPG System

The differentiation of osteoclasts is critically dependent on the balance between two molecules produced by osteoblasts: Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and Osteoprotegerin (OPG). RANKL promotes osteoclast formation, while OPG acts as a decoy receptor, inhibiting this process. Strontium tips this balance in favor of anti-resorption by:

This shift in the RANKL/OPG ratio effectively suppresses the signaling required for osteoclast precursors to differentiate into mature, bone-resorbing cells.[12][13] This mechanism appears to be mediated, at least in part, through strontium's activation of the LRP6/β-catenin pathway in osteoblasts, which in turn upregulates OPG.[13]

Direct Inhibition and Apoptosis of Osteoclasts

Beyond its indirect effects, strontium also acts directly on osteoclasts. It has been shown to disrupt osteoclast activity and cytoskeletal organization, impairing their ability to form the "ruffled border" necessary for bone resorption.[14] Furthermore, strontium can induce osteoclast apoptosis, reducing the lifespan and number of active bone-resorbing cells.[2][4] This process may involve the modulation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival that is also crucial for osteoclastogenesis.[3][14]

Data Synthesis: Effect of Strontium Dichloride on Bone Markers

The following table summarizes the dose-dependent effects of strontium dichloride on key genetic markers of osteoblast and osteoclast activity, as observed in rat models.[10][11]

| Marker Category | Gene Marker | Effect of Strontium Dichloride Treatment | Primary Function |

| Osteoblast (Formation) | BMP (Bone Morphogenetic Protein) | Increased | Induces osteogenic differentiation |

| BGP (Bone Gla Protein / Osteocalcin) | Increased | Marker of late-stage osteoblast differentiation | |

| RUNX2 (Runt-related transcription factor 2) | Increased | Master regulator of osteoblast differentiation | |

| ALP (Alkaline Phosphatase) | Increased | Early marker of osteoblast activity, mineralization | |

| Anti-Resorption | OPG (Osteoprotegerin) | Increased | Decoy receptor for RANKL, inhibits osteoclastogenesis |

| Osteoclast (Resorption) | RANKL (Receptor Activator of NF-κB Ligand) | Decreased | Essential cytokine for osteoclast formation |

| TRAP (Tartrate-Resistant Acid Phosphatase) | Decreased | Enzymatic marker for mature osteoclasts |

Experimental Validation: Core Methodologies

Validating the mechanisms of strontium dichloride requires robust in vitro cell-based assays. Below are streamlined protocols for assessing its effects on osteoblasts and osteoclasts.

Protocol: In Vitro Osteoblast Differentiation Assay

This protocol assesses the ability of strontium dichloride to promote the differentiation of pre-osteoblastic cells (e.g., MC3T3-E1).

Methodology:

-

Cell Seeding: Plate MC3T3-E1 cells in 24-well plates at a density of 5 x 10⁴ cells/well in α-MEM supplemented with 10% FBS. Allow cells to adhere for 24 hours.

-

Induction of Differentiation: Replace the growth medium with osteogenic induction medium (α-MEM, 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate).

-

Treatment: Add strontium dichloride to the induction medium at various concentrations (e.g., 0 mM, 0.1 mM, 1 mM, 5 mM). A vehicle control (no SrCl₂) is essential.

-

Culture: Culture the cells for 7-21 days, replacing the medium with fresh treatment medium every 2-3 days.

-

Assessment of Differentiation:

-

Alkaline Phosphatase (ALP) Staining (Day 7): Fix cells, and stain for ALP activity, an early marker of osteogenesis. Quantify activity using a colorimetric assay.

-

Alizarin Red S Staining (Day 21): Fix cells and stain with Alizarin Red S solution to visualize calcium deposits, indicating late-stage matrix mineralization.[15] Extract the stain for quantification.

-

Gene Expression (qPCR): At various time points, extract RNA and perform qPCR to quantify the expression of osteogenic markers like RUNX2, ALP, and BGP.

-

Protocol: In Vitro Osteoclastogenesis and Resorption Pit Assay

This protocol evaluates strontium's ability to inhibit the formation and function of osteoclasts from precursor cells (e.g., RAW 264.7 or primary bone marrow macrophages).[16]

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells onto a calcium phosphate-coated 96-well plate (or dentin slices) at a density of 2.5 x 10⁴ cells/cm².[17][18]

-

Induction of Differentiation: Culture cells in α-MEM with 10% FBS and recombinant RANKL (e.g., 30-50 ng/mL) to induce osteoclast differentiation.[18]

-

Treatment: Add strontium dichloride at various concentrations to the induction medium.

-

Culture: Culture for 6-8 days until large, multinucleated osteoclasts are visible in the control wells.

-

Assessment of Osteoclastogenesis:

-

TRAP Staining: Fix and stain cells for Tartrate-Resistant Acid Phosphatase (TRAP), a hallmark enzyme of osteoclasts.[19] Count TRAP-positive, multinucleated (≥3 nuclei) cells.

-

-

Assessment of Function (Resorption Pit Assay):

-

Remove cells from the plate by sonication or with bleach.

-

Visualize the resorption pits on the calcium phosphate coating using microscopy (e.g., Von Kossa staining).[17]

-

Quantify the total resorbed area using image analysis software.

-

Conclusion and Future Perspectives

The is a multifaceted process that successfully uncouples bone remodeling in favor of an anabolic outcome. By activating the CaSR, strontium initiates signaling cascades, most notably the Wnt/β-catenin pathway, to enhance osteoblast proliferation and function. Concurrently, it suppresses bone resorption by modulating the RANKL/OPG axis and inducing osteoclast apoptosis. While strontium ranelate has been a clinically used form, studies indicate that inorganic forms like strontium chloride elicit similar effects on bone microarchitecture, suggesting the strontium ion itself is the primary bioactive component.[20][21]

Future research should continue to dissect the downstream effectors of these pathways and explore potential synergistic effects with other osteogenic agents. Furthermore, emerging evidence suggests a link between strontium, the gut microbiota, and bone metabolism, opening a new frontier for investigation into the systemic effects of strontium supplementation.[10][11] A deeper understanding of these intricate mechanisms will be pivotal for optimizing strontium-based therapies for osteoporosis and other skeletal diseases.

References

-

The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment. (2021-06-18). PMC - NIH. [Link]

-

Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling. (n.d.). PubMed. [Link]

-

What is the mechanism of Strontium Ranelate?. (2024-07-17). Patsnap Synapse. [Link]

-

The effect of strontium chloride on human periodontal ligament stem cells. (n.d.). PMC - NIH. [Link]

-

Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures. (n.d.). NIH. [Link]

-

Pharmacological actions of strontium on osteoclast differentiation. The... (n.d.). ResearchGate. [Link]

-

The Misunderstood Mineral: Strontium. (2024-02-01). AlgaeCal - HCP. [Link]

-

Strontium chloride improves bone mass by affecting the gut microbiota in young male rats. (n.d.). Frontiers. [Link]

-

Strontium: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. [Link]

-

What is the mechanism of Strontium chloride SR-89?. (2024-07-17). Patsnap Synapse. [Link]

-

Strontium chloride improves bone mass by affecting the gut microbiota in young male rats. (2023-09-14). Frontiers. [Link]

-

Strontium inhibits osteoclastogenesis by enhancing LRP6 and β-catenin-mediated OPG targeted by miR-181d-5p. (n.d.). NIH. [Link]

-

(PDF) Strontium Ranelate and Strontium Chloride Supplementation Influence on Bone Microarchitecture and Bone Turnover Markers-A Preliminary Study. (2023-12-19). ResearchGate. [Link]

-

Strontium Ranelate Inhibits Osteoclastogenesis through NF-κB-Pathway-Dependent Autophagy. (2023-03-16). MDPI. [Link]

-

Mechanism of action of strontium ranelate: what are the facts?. (n.d.). PMC - NIH. [Link]

-

A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro. (2022-04-27). JoVE. [Link]

-

Strontium: Missing Secret Ingredient to Reversing Osteoporosis or a Supplement Avoid at All Costs?. (2023-03-28). YouTube. [Link]

-

Strontium Ranelate and Strontium Chloride Supplementation Influence on Bone Microarchitecture and Bone Turnover Markers—A Preliminary Study. (2023-12-27). PMC - PubMed Central. [Link]

-

Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate. (n.d.). PMC - NIH. [Link]

-

In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells. (n.d.). PMC. [Link]

-

Strontium chloride promotes cell proliferation in a human osteoblast cell line. (n.d.). Malmö University. [Link]

-

Strontium-substituted sub-micron bioactive glasses inhibit ostoclastogenesis through suppression of RANKL-induced signaling pathway. (2020-03-30). Regenerative Biomaterials | Oxford Academic. [Link]

-

Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis. (n.d.). MDPI. [Link]

-

Wnt/β-catenin signaling components and mechanisms in bone formation, homeostasis, and disease. (2024-07-10). PubMed Central. [Link]

-

Osteoclast Differentiation Assay. (n.d.). Springer Nature Experiments. [Link]

-

Osteoclast generation from RAW 264.7 and PBMC cells. The set up in our lab. (n.d.). ResearchGate. [Link]

Sources

- 1. The effect of strontium chloride on human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hcp.algaecal.com [hcp.algaecal.com]

- 6. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]

- 7. mau.diva-portal.org [mau.diva-portal.org]

- 8. Wnt/β-catenin signaling components and mechanisms in bone formation, homeostasis, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Strontium chloride improves bone mass by affecting the gut microbiota in young male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Strontium chloride improves bone mass by affecting the gut microbiota in young male rats [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Strontium inhibits osteoclastogenesis by enhancing LRP6 and β-catenin-mediated OPG targeted by miR-181d-5p - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Video: A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 18. scielo.isciii.es [scielo.isciii.es]

- 19. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. Strontium Ranelate and Strontium Chloride Supplementation Influence on Bone Microarchitecture and Bone Turnover Markers—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Strontium Ions in Osteoblast Differentiation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium, a trace element with chemical similarities to calcium, has emerged as a potent therapeutic agent for metabolic bone diseases, most notably osteoporosis. Its clinical efficacy, exemplified by strontium ranelate, stems from a dual action: stimulating bone formation and inhibiting bone resorption.[1][2] This guide provides an in-depth technical exploration of the molecular mechanisms underpinning the anabolic effects of strontium ions (Sr²⁺) on bone, focusing specifically on the signaling pathways that drive osteoblast differentiation. We will dissect the pivotal role of the Calcium-Sensing Receptor (CaSR) as the primary sensor for Sr²⁺ and detail the subsequent activation of critical downstream cascades, including the Wnt/β-catenin and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, this document provides field-proven experimental protocols for researchers to investigate and validate the osteogenic effects of strontium in a laboratory setting, ensuring a robust framework for future discoveries in bone regeneration and drug development.

Introduction: Strontium as a Bioactive Ion in Bone Regeneration

The unique ability of strontium to modulate bone remodeling has positioned it as a significant area of research. Unlike conventional antiresorptive therapies, strontium-based compounds not only reduce the activity of bone-resorbing osteoclasts but also actively promote the proliferation and differentiation of bone-forming osteoblasts.[2][3] This dual functionality makes strontium a compelling candidate for developing next-generation anabolic agents for treating bone loss.

The molecular basis for strontium's pro-osteogenic activity lies in its ability to mimic calcium and interact with key cellular signaling hubs.[4] By activating specific receptors and intracellular pathways, strontium orchestrates a complex genetic program that commits mesenchymal stem cells (MSCs) to the osteoblast lineage and enhances the function of mature osteoblasts, ultimately leading to increased bone matrix deposition and mineralization.[1][5] Understanding these intricate pathways is paramount for optimizing strontium-based therapies and designing novel biomaterials for bone tissue engineering.

Core Signaling Pathways in Strontium-Induced Osteoblast Differentiation

The pro-osteogenic effects of strontium are not mediated by a single mechanism but rather by the coordinated activation of several interconnected signaling pathways. The Calcium-Sensing Receptor (CaSR) acts as the principal initiator, triggering downstream cascades that converge on key transcription factors controlling osteogenesis.[6][7][8]

The Calcium-Sensing Receptor (CaSR): The Primary Sensor

The CaSR is a G-protein-coupled receptor expressed on the surface of osteoblasts that plays a crucial role in skeletal homeostasis.[7] Strontium ions act as full agonists of the CaSR, binding to the receptor and initiating a conformational change that triggers intracellular signaling.[4][7][9] This activation is a critical first step, serving as a gateway to multiple downstream effects that promote osteoblast proliferation, differentiation, and survival.[8][10] Activation of CaSR by strontium has been shown to stimulate osteoblast replication and exert protective effects against apoptosis.[10]

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is arguably one of the most critical signaling cascades for bone formation.[11] Its activation is essential for the commitment of mesenchymal precursors to the osteoblast lineage and for the function of mature osteoblasts.[12] Strontium treatment has been shown to robustly activate this pathway.[1][5]

Upon Sr²⁺-mediated CaSR activation, a cascade is initiated that leads to the disruption of the β-catenin "destruction complex" (composed of APC, Axin, and GSK3β).[12] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[7][12] In the nucleus, β-catenin partners with TCF/LEF transcription factors to upregulate the expression of key osteogenic target genes, including RUNX2 and SP7 (Osterix), which are master regulators of osteoblast differentiation.[1][11][13] Studies have demonstrated that strontium enhances the expression of β-catenin both in vitro in MSCs and in vivo in newly formed bone, correlating directly with enhanced osteogenic differentiation.[1][5]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family of signaling proteins, including extracellular signal-regulated kinase (ERK) and p38, are crucial transducers of extracellular signals that regulate cell proliferation and differentiation.[14][15] Strontium activates both the ERK1/2 and p38 MAPK pathways in osteoblasts, contributing significantly to its anabolic effects.[16][17]

-

ERK1/2 Pathway: Activation of the Ras/ERK1/2 pathway by strontium has been shown to enhance osteoblast proliferation and survival.[10][16] This pathway is a key regulator of Runt-related transcription factor 2 (RUNX2), a critical transcription factor for osteoblast differentiation.[14] Strontium treatment leads to the phosphorylation and activation of ERK1/2, which in turn enhances the transcriptional activity of RUNX2, driving the expression of osteoblast-specific genes.[16][17]

-

p38 Pathway: The p38 MAPK pathway also plays a vital role in osteoblast differentiation.[18][19] Strontium-induced phosphorylation of p38 contributes to the upregulation of osteogenic markers and subsequent matrix mineralization.[16][17]

The activation of these MAPK pathways demonstrates a multi-faceted signaling response to strontium, where cell proliferation (via ERK) and differentiation (via both ERK and p38) are concurrently promoted.

Experimental Validation: Methodologies & Protocols

To rigorously assess the osteo-inductive properties of strontium ions or strontium-containing compounds, a systematic in vitro approach is essential. The following protocols provide a validated framework for inducing and quantifying osteogenic differentiation in a human Mesenchymal Stem Cell (hMSC) model.

Overall Experimental Workflow

The workflow begins with culturing hMSCs and inducing osteogenic differentiation with or without strontium supplementation. The process is monitored over 21 days, with key assays performed at specific time points to measure early (ALP activity), mid-to-late (gene expression), and terminal (mineralization) markers of differentiation.

Protocol: hMSC Osteogenic Differentiation

Causality: This protocol uses a well-established osteogenic induction medium containing dexamethasone, ascorbic acid, and β-glycerophosphate. Dexamethasone promotes lineage commitment, ascorbic acid is a cofactor for collagen synthesis, and β-glycerophosphate provides a source of phosphate for mineralization. Strontium chloride (SrCl₂) is added to the experimental group to directly test its effects.

-

Cell Seeding: Seed hMSCs in a 12-well plate at a density of 2 x 10⁴ cells/cm² and culture in basal medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin) until 80% confluency.

-

Induction: Aspirate basal medium and replace with Osteogenic Induction Medium (basal medium supplemented with 100 nM dexamethasone, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).[20][21]

-

Treatment Groups:

-

Control Group: Osteogenic Induction Medium only.

-

Strontium Group: Osteogenic Induction Medium supplemented with a predetermined concentration of sterile SrCl₂ (e.g., 1 mM).

-

-

Culture Maintenance: Culture cells for up to 21 days at 37°C and 5% CO₂. Change the medium every 2-3 days.

Protocol: Alkaline Phosphatase (ALP) Activity Assay

Causality: ALP is an early and critical marker of osteoblast differentiation.[13][22] It is an enzyme that hydrolyzes phosphate esters, increasing the local concentration of inorganic phosphate, which is essential for the initiation of matrix mineralization.[23] Measuring its activity provides a quantitative assessment of early osteogenic commitment.

-

Time Point: Typically performed at Day 7 of differentiation.

-

Cell Lysis: Wash cell monolayers twice with PBS. Add 200 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes to lyse the cells.[20]

-

Assay:

-

Quantification: Measure the absorbance at 405 nm using a microplate reader.[20][22] Normalize ALP activity to total protein content (e.g., using a BCA assay) to account for differences in cell number.

Protocol: Alizarin Red S (ARS) Staining for Mineralization

Causality: Alizarin Red S is a dye that specifically chelates calcium ions, forming a bright orange-red complex.[24][25] This allows for the direct visualization and quantification of calcium-rich mineral deposits, which represent the terminal stage of osteoblast differentiation and functional matrix production.[26]

-

Time Point: Typically performed at Day 21 of differentiation.

-

Fixation: Gently wash cells twice with PBS. Fix the cells by adding 4% paraformaldehyde (or 10% buffered formalin) to each well for 30 minutes at room temperature.[24][26]

-

Washing: Aspirate the fixative and wash the cells 2-3 times with deionized water.[26]

-

Staining: Add 1 mL of 40 mM Alizarin Red S solution (pH 4.2) to each well. Incubate for 5-10 minutes at room temperature with gentle agitation.[24][26]

-

Final Wash: Aspirate the ARS solution and wash the wells 3-5 times with PBS until the wash solution is clear to remove non-specific staining.[24][26]

-

Visualization: Add PBS to the wells to prevent drying and visualize the red mineralized nodules using a brightfield microscope.

-

(Optional) Quantification: To quantify mineralization, add 10% cetylpyridinium chloride (CPC) to each well to elute the bound stain. Measure the absorbance of the eluate at 562 nm.[24]

Quantitative Analysis & Data Interpretation

Dose-Response Relationship of Strontium

The effect of strontium on osteogenesis is dose-dependent. While low-to-moderate concentrations are stimulatory, high concentrations can be inhibitory or even cytotoxic.[27] It is crucial to determine the optimal concentration range for the specific cell type being studied.

| Parameter | Effective Concentration Range (in vitro) | Notes |

| Cell Proliferation | 0.1 mM - 1 mM Sr²⁺ | Higher concentrations may inhibit proliferation.[28] |

| ALP Activity | 25 µM - 1 mM Sr²⁺ | Peak activity often observed around 0.1-1 mM.[27][29] |

| Gene Expression | 0.1 mM - 1 mM Sr²⁺ | Upregulation of key osteogenic markers is consistently reported in this range.[28] |

| Mineralization | 0.1 mM - 1 mM Sr²⁺ | Conflicting reports exist; some studies show inhibition at higher ends of this range.[3] |

Interpreting Gene Expression Data (qPCR)

Quantitative Polymerase Chain Reaction (qPCR) is used to measure the expression levels of key genes that mark the progression of osteoblast differentiation.

| Gene Marker | Full Name | Stage of Differentiation | Significance of Upregulation |

| RUNX2 | Runt-related transcription factor 2 | Early | Master regulator; commitment to osteoblast lineage.[13] |

| SP7 | Sp7 transcription factor (Osterix) | Early | Essential transcription factor acting downstream of RUNX2.[13][30] |

| COL1A1 | Collagen Type I Alpha 1 Chain | Early / Mid | Major structural protein of the bone matrix.[13][31] |

| BGLAP | Bone Gamma-Carboxyglutamate Protein | Late | Also known as Osteocalcin; a marker of mature, mineralizing osteoblasts.[13][31] |

Self-Validation: A trustworthy experiment will show a logical temporal progression of gene expression. For example, in strontium-treated cells, one should expect to see an early rise in RUNX2 and SP7, followed by a sustained increase in COL1A1, and finally, a significant upregulation of BGLAP at later time points, coinciding with positive Alizarin Red S staining.

Conclusion & Future Directions

Strontium ions unequivocally promote osteoblast differentiation through a sophisticated network of signaling pathways, primarily initiated by the Calcium-Sensing Receptor. The subsequent activation of the Wnt/β-catenin and MAPK cascades drives the expression of critical osteogenic transcription factors, leading to enhanced bone formation. The experimental framework provided here offers a reliable methodology for researchers to further investigate these mechanisms and to screen novel strontium-based compounds or biomaterials.

Future research should focus on elucidating the potential cross-talk between these pathways and exploring the role of other signaling mechanisms, such as the AMPK/mTOR pathway.[32][33] Furthermore, translating these in vitro findings into advanced, targeted delivery systems for clinical applications remains a key challenge and an exciting frontier for drug development and bone tissue engineering professionals.

References

-

Chattopadhyay, N., Quinn, S. J., & Kifor, O. (2007). Calcium sensing receptor-dependent and receptor-independent activation of osteoblast replication and survival by strontium ranelate. Journal of Bone and Mineral Research. [Link]

-

Cyagen. (n.d.). How to Achieve Stunning Alizarin Red S Staining in Osteogenic Differentiation. Cyagen. [Link]

-

Kampleitner, C., et al. (2018). Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts. Journal of Visualized Experiments. [Link]

-

Peng, S., et al. (2009). Strontium promotes osteogenic differentiation of mesenchymal stem cells through the Ras/MAPK signaling pathway. Stem Cells and Development. [Link]

-

Cui, L., et al. (2011). Strontium Enhances Osteogenic Differentiation of Mesenchymal Stem Cells and In Vivo Bone Formation by Activating Wnt/Catenin Signaling. Stem Cells. [Link]

-

Wornham, D. P., et al. (2014). Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures. Journal of Bone and Mineral Research. [Link]

-

Zhang, W., et al. (2022). Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation. Frontiers in Bioengineering and Biotechnology. [Link]

-

Cui, L., et al. (2011). Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling. Stem Cells. [Link]

-

L-Abdullah, A., et al. (1996). A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. Journal of Orthopaedic Research. [Link]

-

Zhang, Z., et al. (2021). Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells. International Journal of Molecular Medicine. [Link]

-

Hassan, M., et al. (2022). Implications for the pharmacological effects of calcium-sensing receptors (CaSr) in osteoblasts and osteoclasts. ResearchGate. [Link]

-

Lee, J. H., et al. (2021). Alkaline Phosphatase (ALP) Activity Assay. Bio-protocol. [Link]

-

Geng, W., et al. (2016). Ca2+/Sr2+ Selectivity in Calcium-Sensing Receptor (CaSR): Implications for Strontium's Anti-Osteoporosis Effect. International Journal of Molecular Sciences. [Link]

-

Pi, M., et al. (2004). A novel cation-sensing mechanism in osteoblasts is a molecular target for strontium. Journal of Bone and Mineral Research. [Link]

-

Reich, M., et al. (2022). Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts. International Journal of Molecular Sciences. [Link]

-

Zhang, W., & Wei, L. (2024). Effects of strontium ions on the process of bone regeneration. ResearchGate. [Link]

-

Peng, S., et al. (2009). Strontium promotes osteogenic differentiation of mesenchymal stem cells through the Ras/MAPK signaling pathway. Stem Cells and Development. [Link]

-

Yu, X., et al. (2016). Mineralization and Alizarin red S staining. Bio-protocol. [Link]

-

Cui, L., et al. (2011). Strontium Enhances Osteogenic Differentiation of Mesenchymal Stem Cells and In Vivo Bone Formation by Activating Wnt/Catenin Signaling. R Discovery. [Link]

-

Anonymous. (2013). Alkaline phosphatase activity on osteoblast. Protocol Online. [Link]

-

Gentles, B. J., et al. (2017). qPCR analysis of (A) Runx2, (B) Sp7, (C) Col1a1, (D) Ibsp, and (E) Bglap expression. ResearchGate. [Link]

-

Garske, D., et al. (2020). Combined Fluorescence-Based in Vitro Assay for the Simultaneous Detection of Cell Viability and Alkaline Phosphatase Activity during Osteogenic Differentiation of Osteoblast Precursor Cells. International Journal of Molecular Sciences. [Link]

-

Neves, N., et al. (2017). Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures. Scientific Reports. [Link]

-

Kim, H.-K., et al. (2021). Comparative qPCR for (A,F) Runx2, (B,G) Sp7, (C,H) Alpl, (D,I) Bglap, and (E,J) Col1a2 on days 3 and 7 after calcification induction. ResearchGate. [Link]

-

Bonnelye, E., et al. (2008). Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro. Bone. [Link]

-

Gentile, P., et al. (2020). Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View. International Journal of Molecular Sciences. [Link]

-

Lolli, A., et al. (2019). In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes. International Journal of Endocrinology. [Link]

-

L-Alves, A., et al. (2017). Effects of strontium ranelate treatment on osteoblasts cultivated onto scaffolds of trabeculae bovine bone. ResearchGate. [Link]

-

Zhang, W., et al. (2016). Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway. Semantic Scholar. [Link]

-

Rodríguez-Carballo, E., Gámez, B., & Ventura, F. (2016). p38 MAPK Signaling in Osteoblast Differentiation. Frontiers in Cell and Developmental Biology. [Link]

-

Palmieri, A., et al. (2020). Real-time PCR measurements of the gene expression of Runx2, Col1a1, Bglap, and Rankl. ResearchGate. [Link]

-

Long, F. (2011). Signaling and transcriptional regulation in osteoblast commitment and differentiation. Frontiers in Bioscience. [Link]

-

Chen, J., & Alman, B. A. (2009). The Role of the Wnt/β-catenin Signaling Pathway in Formation and Maintenance of Bone and Teeth. Journal of Musculoskeletal and Neuronal Interactions. [Link]

-

Greenblatt, M. B., et al. (2022). The Extracellular Signal-Regulated Kinase Mitogen- Activated Protein Kinase Pathway in Osteoblasts. Journal of Bone Metabolism. [Link]

-

Mohanty, S., et al. (2019). Osteogenic differentiation potential of porcine bone marrow mesenchymal stem cell subpopulations selected in different basal media. PLoS One. [Link]

-

Ma, B., et al. (2013). Wnt signaling in bone formation and its therapeutic potential for bone diseases. Therapeutic Advances in Musculoskeletal Disease. [Link]

-

Kim, J. M., et al. (2022). Biphasic regulation of osteoblast development via the ERK MAPK–mTOR pathway. eLife. [Link]

-

Liu, K., et al. (2021). role of the MaPK/JnK signaling pathway in the regulation of osteogenic differentiation of Mc3T3-e1 osteoblasts following Ti ion exposure. ResearchGate. [Link]

-

Thouverey, C., & Caverzasio, J. (2015). Focus on the p38 MAPK signaling pathway in bone development and maintenance. BoneKEy Reports. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A novel cation-sensing mechanism in osteoblasts is a molecular target for strontium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wnt signaling in bone formation and its therapeutic potential for bone diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of the Wnt/β-catenin Signaling Pathway in Formation and Maintenance of Bone and Teeth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signaling and transcriptional regulation in osteoblast commitment and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e-jbm.org [e-jbm.org]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. Strontium promotes osteogenic differentiation of mesenchymal stem cells through the Ras/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. p38 MAPK Signaling in Osteoblast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Focus on the p38 MAPK signaling pathway in bone development and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bio-protocol.org [bio-protocol.org]

- 21. bio-protocol.org [bio-protocol.org]

- 22. drmillett.com [drmillett.com]

- 23. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 24. oricellbio.com [oricellbio.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]

- 27. semanticscholar.org [semanticscholar.org]

- 28. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Osteogenic differentiation potential of porcine bone marrow mesenchymal stem cell subpopulations selected in different basal media - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

Strontium Dichloride Hexahydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Strontium Dichloride Hexahydrate (SrCl₂·6H₂O) is a salt of strontium and chloride that exists as a white crystalline solid.[1] It is highly soluble in water and serves as a key source of strontium ions in a multitude of research and industrial applications.[1][2] This guide provides an in-depth exploration of the core technical aspects of this compound, including its fundamental properties, synthesis, and diverse applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Core Compound Identification

A foundational aspect of any chemical's technical profile is its unique identifiers and fundamental properties. For this compound, these are summarized below.

| Property | Value | Source(s) |

| CAS Number | 10025-70-4 | [1][2][3][4][5] |

| Molecular Weight | 266.62 g/mol | [2][3][6][7][8] |

| Chemical Formula | SrCl₂·6H₂O | [1][2][4] |

| Appearance | White crystalline solid/powder | [1][2] |

| Solubility | Highly soluble in water | [1] |

Physicochemical Properties and Synthesis

This compound is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere.[9] It has a melting point of approximately 61°C, at which it begins to lose its water of hydration.[2] Complete dehydration to the anhydrous form (SrCl₂) occurs at 320°C.

The synthesis of this compound is typically achieved through the reaction of strontium carbonate or strontium hydroxide with hydrochloric acid. The resulting aqueous solution is then cooled to facilitate the crystallization of the hexahydrate form.[9]

A general laboratory-scale synthesis protocol is as follows:

-

Reaction: Slowly add hydrochloric acid to a stirred suspension of strontium carbonate in distilled water until the effervescence ceases and the solution becomes clear.

-

Causality: The acid reacts with the carbonate to form strontium chloride, water, and carbon dioxide gas. The stirring ensures complete reaction.

-

-

Filtration: Filter the resulting solution to remove any unreacted impurities.

-

Crystallization: Gently heat the filtrate to concentrate the solution, then allow it to cool slowly to room temperature.

-

Causality: As the solution cools, the solubility of strontium chloride decreases, leading to the formation of crystals. Slow cooling promotes the growth of larger, more well-defined crystals.

-

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold distilled water to remove any remaining impurities.

-

Drying: Dry the crystals in a desiccator or at a low temperature to remove excess moisture without causing dehydration.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and drug development applications.

Bone and Cartilage Research

Strontium has garnered significant interest for its dual-action effect on bone metabolism, simultaneously stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts. This has led to its investigation as a potential therapeutic agent for osteoporosis. Strontium ions have been shown to influence key signaling pathways in bone cells, including the RANKL/OPG pathway.

Signaling Pathway of Strontium in Bone Metabolism

Caption: Strontium's dual action on bone cells.

Cell Culture and Tissue Engineering

This compound is utilized as a supplement in cell culture media to investigate the effects of strontium on various cell types, particularly those involved in musculoskeletal research. It can be used to create in vitro models that more closely mimic the physiological or pathological conditions of bone and cartilage.

Nanoparticle Synthesis

In the field of drug delivery and nanomedicine, this compound serves as a precursor for the synthesis of strontium-containing nanoparticles. These nanoparticles are being explored for their potential in targeted drug delivery, gene therapy, and as imaging agents. For instance, strontium-substituted carbonate apatite nanoparticles have been developed as pH-sensitive carriers for siRNA delivery.[10][11]

Experimental Workflow: Synthesis of Strontium-Substituted Nanoparticles

Caption: General workflow for nanoparticle synthesis.

Protocol: Preparation of Strontium-Supplemented Cell Culture Medium

This protocol provides a self-validating system for preparing cell culture medium supplemented with this compound.

Materials:

-

Basal cell culture medium (e.g., DMEM, α-MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (SrCl₂·6H₂O), cell culture grade

-

Sterile, deionized water

-

Sterile serological pipettes and conical tubes

-

0.22 µm sterile filter unit

Methodology:

-

Preparation of Strontium Stock Solution (1 M):

-

Weigh 26.66 g of this compound.

-

Dissolve in 80 mL of sterile, deionized water in a sterile container.

-

Once fully dissolved, bring the final volume to 100 mL with sterile, deionized water.

-

Sterilize the stock solution by passing it through a 0.22 µm filter.

-

Aliquot into sterile tubes and store at 4°C.

-

Causality: A concentrated stock solution allows for accurate and sterile addition to the final medium without significantly altering its volume.

-

-

Preparation of Complete Cell Culture Medium:

-

In a sterile biosafety cabinet, start with 450 mL of basal medium.

-

Aseptically add 50 mL of FBS (for a final concentration of 10%).

-

Add 5 mL of Penicillin-Streptomycin solution (for a final concentration of 1%).

-

This is your complete, un-supplemented medium.

-

-

Supplementation with Strontium:

-

To create a medium with a final strontium concentration of 1 mM, for example, add 1 mL of the 1 M strontium stock solution to 999 mL of the complete medium.

-

Gently mix the supplemented medium by swirling.

-

Self-Validation: Prepare a range of strontium concentrations to determine the optimal dose for your specific cell type and experimental goals. Always include a control group with un-supplemented medium.

-

-

Final Quality Control:

-

Check the pH of the final supplemented medium and adjust if necessary using sterile HCl or NaOH.

-

Incubate a small aliquot of the final medium at 37°C for 24-48 hours to check for any microbial contamination before use with cells.

-

Safety and Handling

This compound is generally considered to have low toxicity. However, as with any chemical reagent, proper safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the powder.

-

Inhalation: Avoid inhaling the dust. Work in a well-ventilated area or use a fume hood when handling large quantities.

-

Eye Contact: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry place to prevent hydration or dehydration.

Conclusion

This compound is a versatile and valuable compound for researchers and drug development professionals. Its well-defined chemical properties, ease of synthesis, and significant biological effects, particularly in the context of bone metabolism, make it a powerful tool for in vitro and in vivo studies. By understanding its core characteristics and following established protocols, scientists can effectively leverage this compound to advance their research and development efforts.

References

-

PubChem. Strontium;dichloride;hexahydrate | Cl2H12O6Sr | CID 159250. National Institutes of Health. [Link]

-

PubChem. This compound | Cl2Sr.6H2O | CID 6101868. National Institutes of Health. [Link]

-

MP Biomedicals. Strontium Chloride, Hexahydrate. [Link]

-

Sciencemadness Wiki. Strontium chloride. [Link]

-

ACS Publications. Application of Strontium Chloride Hexahydrate to Synthesize Strontium-Substituted Carbonate Apatite as a pH-Sensitive, Biologically Safe, and Highly Efficient siRNA Nanocarrier. [Link]

-

PubMed. Application of Strontium Chloride Hexahydrate to Synthesize Strontium-Substituted Carbonate Apatite as a pH-Sensitive, Biologically Safe, and Highly Efficient siRNA Nanocarrier. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Deregulation of Bone Forming Cells in Bone Diseases and Anabolic Effects of Strontium-Containing Agents and Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - ProQuest [proquest.com]

- 5. Synthesis and Characterization of Strontium Oxide Nano Particle by Sol-Gel Method – Oriental Journal of Chemistry [orientjchem.org]

- 6. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scite.ai [scite.ai]

- 9. researchgate.net [researchgate.net]

- 10. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Preparation of cell culture media - Cellculture2 [cellculture2.altervista.org]

A Technical Guide to Strontium Dichloride Hexahydrate: Crystal Structure and Purity Grades for Scientific Applications

Executive Summary: This document provides a detailed technical examination of strontium dichloride hexahydrate (SrCl₂·6H₂O), a compound of significant interest in pharmaceutical development and scientific research. It delineates the crystallographic features that define its solid-state structure and provides a comparative analysis of the various purity grades available. Authored for researchers, scientists, and drug development professionals, this guide explains the causality behind material specifications and outlines validated protocols for structural and purity analysis, ensuring a comprehensive understanding for informed application.

Introduction to this compound

This compound (CAS No: 10025-70-4) is the hydrated salt of strontium and chloride, appearing as a white, odorless crystalline solid.[1][2] It is highly soluble in water and to a lesser extent in ethanol.[3][4] The compound is a key precursor for the synthesis of other strontium salts and finds extensive use in pyrotechnics, where it imparts a characteristic bright red color to flames.[5][6][7] In the biomedical field, it is most notably used as a desensitizing agent in toothpaste and has been investigated for therapeutic applications, including the relief of bone pain associated with skeletal metastases.[2][8] The six water molecules ("hexahydrate") are integral to its crystal lattice and significantly influence its physical properties, such as its melting point of approximately 61°C and a density of around 1.93-1.96 g/cm³.[3][4][9]

Crystallography of this compound

The precise arrangement of atoms in the solid state is fundamental to a material's behavior. While detailed crystallographic data for the hexahydrate form is complex, the anhydrous form (SrCl₂) provides a foundational understanding. Anhydrous SrCl₂ adopts a cubic crystal system with the space group Fm-3m.[10] In this structure, each strontium ion (Sr²⁺) is coordinated to eight chloride ions (Cl⁻).[10]

For the hexahydrate, the structure is more intricate due to the incorporation of water molecules. The crystal structure of SrCl₂·6H₂O involves a central strontium cation coordinated by both water molecules and chloride ions. The water molecules play a crucial role in stabilizing the crystal lattice through an extensive network of hydrogen bonds. The precise determination of this structure relies on techniques like single-crystal X-ray diffraction, which can elucidate the exact bond lengths, angles, and coordination geometry.[11][12]

Visualization of Strontium Ion Coordination

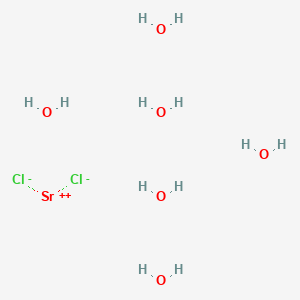

The following diagram illustrates the conceptual coordination environment around the central strontium ion in the hexahydrate crystal lattice, where it is bonded to both chloride ions and water molecules.

Caption: Coordination sphere of Sr²⁺ in the hexahydrate form.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

The authoritative method for determining crystal structure is SC-XRD. This protocol provides a self-validating workflow for analyzing a suitable crystal of SrCl₂·6H₂O.

-

Crystal Selection & Mounting:

-

Under a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm) free of cracks or defects.

-

Mount the crystal on a goniometer head using a cryoprotectant oil to prevent dehydration. The choice of oil is critical to avoid ice ring formation during data collection at low temperatures (e.g., 100 K), which enhances data quality by reducing thermal motion.

-

-

Data Collection:

-

Center the crystal in the X-ray beam of a diffractometer.

-

A preliminary data set (e.g., a few frames) is collected to determine the unit cell parameters and crystal system.

-

A full data collection strategy is then calculated to ensure complete and redundant data are measured. This involves rotating the crystal and collecting diffraction patterns over a wide angular range.

-

-

Data Reduction and Structure Solution:

-

The raw diffraction data are integrated and corrected for experimental factors (e.g., Lorentz and polarization effects).

-

The resulting data are used to solve the crystal structure, typically using direct methods or Patterson synthesis to find the positions of the heavier atoms (Sr, Cl).

-

Subsequent refinement using Fourier techniques reveals the positions of the lighter atoms (oxygen and hydrogen).

-

-

Structure Refinement:

-

The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the calculated and observed diffraction data.

-

The final model is validated using metrics such as R-factors and goodness-of-fit to ensure its accuracy and reliability.

-

Purity Grades and Specifications

The suitability of this compound for a specific application is dictated by its purity. Different grades are defined by international standards, with specific limits on impurities. The choice of grade is a critical experimental parameter.

-

Technical Grade: Suitable for industrial applications like pyrotechnics, where high purity is not the primary concern.

-

Reagent Grade (e.g., ACS): The de facto standard for many laboratory applications, with stringent limits on a range of impurities to ensure experimental reproducibility.[6]

-

Pharmaceutical Grade (e.g., USP): Must meet the rigorous standards of a pharmacopeia, with strict limits on heavy metals and other toxic elements to ensure patient safety.[13][14]

-

High-Purity Grades (e.g., 99.9%, 99.99%): Used in applications sensitive to trace metal contamination, such as in the manufacturing of optical materials or for creating analytical standards.[4]

Comparative Analysis of Common Purity Grades

The following table summarizes the typical specifications for ACS Reagent grade, a common high-purity laboratory standard.

| Parameter | ACS Reagent Grade Specification | Rationale for Control |

| Assay (as SrCl₂·6H₂O) | 99.0 - 103.0% | Ensures the material is predominantly the desired compound. |

| pH of a 5% Solution | 5.0 - 7.0 @ 25°C | Controls for excess acid or base, which can affect reaction chemistry. |

| Insoluble Matter | ≤ 0.005% | Guarantees clarity of solutions and absence of particulate contaminants. |

| Sulfate (SO₄) | ≤ 0.001% | Sulfates can interfere with certain reactions or analytical tests. |

| Barium (Ba) | ≤ 0.05% | Barium is a common impurity in strontium minerals and can be toxic. |

| Calcium (Ca) | ≤ 0.05% | Calcium is chemically similar to strontium and can interfere in applications requiring pure strontium ions. |

| Heavy Metals (as Pb) | ≤ 5 ppm (0.0005%) | Critical for toxicological and environmental safety.[15] |

| Iron (Fe) | ≤ 5 ppm (0.0005%) | Iron can act as an unwanted catalyst or introduce color to solutions. |

| Specifications sourced from representative ACS monographs.[6][9][15][16][17][18] |

Analytical Techniques for Purity Verification

Ensuring a material meets its grade specification requires robust analytical methods. For high-purity grades, determining the concentration of trace metallic impurities is paramount.

Protocol: Trace Metal Analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for quantifying trace and ultra-trace elements due to its high sensitivity and selectivity.[19][20] This protocol provides a self-validating workflow for verifying the purity of SrCl₂·6H₂O.

-

Sample Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in high-purity deionized water and acidify with trace-metal grade nitric acid. The acid stabilizes the ions in the solution and ensures compatibility with the ICP-MS introduction system.

-

Dilute the sample to a final concentration where the strontium matrix will not suppress the instrument's plasma and the analytes of interest fall within the calibration range.

-

-

Instrument Calibration:

-

Prepare a series of multi-element calibration standards from certified reference materials (CRMs).[21] These standards must contain all the elements to be quantified.

-

The calibration curve is generated by running the standards and plotting instrument response against concentration. A linear regression must have a correlation coefficient (r²) > 0.999 for a valid calibration.

-

-

Analysis and Quality Control:

-

Analyze the prepared sample solution.

-

To ensure accuracy, the analysis must be bracketed by quality control checks. This includes running a calibration blank to check for contamination and a known-concentration standard (a continuing calibration verification, or CCV) to check for instrument drift. The CCV recovery should be within ±10% of the true value.

-

Potential polyatomic interferences (e.g., argon oxides on iron) must be managed, often by using a collision/reaction cell within the ICP-MS instrument.[22][23]

-

-

Data Reporting:

-

The concentrations of the impurity elements in the original solid sample are calculated, factoring in the initial mass and dilution factor.

-

The results are reported with uncertainties and compared against the grade specifications.

-

Workflow for ICP-MS Purity Analysis

Caption: Workflow for trace metal purity verification via ICP-MS.

Conclusion

A thorough understanding of both the crystal structure and purity of this compound is indispensable for its effective use in research and development. The crystallographic arrangement, dictated by the coordination of the strontium ion with chloride and water molecules, governs its physical properties. Concurrently, the purity grade, defined by stringent limits on specific impurities, dictates its suitability for a given application, from general laboratory use to sensitive pharmaceutical formulations. By employing validated analytical methodologies such as single-crystal X-ray diffraction and ICP-MS, researchers can confidently verify the material's identity and quality, ensuring the integrity and reproducibility of their work.

References

-

Wikipedia. Strontium chloride. [Link]

-

ACS Publications. Strontium Chloride Hexahydrate | ACS Reagent Chemicals. [Link]

-

Materials Project. mp-23209: SrCl2 (Cubic, Fm-3m, 225). [Link]

-

USP. USP Monographs: Strontium Chloride Sr 89 Injection. [Link]

-

ACS Publications. Strontium Chloride Hexahydrate | ACS Reagent Chemicals (Detailed Monograph). [Link]

-

American Elements. Strontium Chloride Hexahydrate. [Link]

-

PubChem. This compound | Cl2Sr.6H2O | CID 6101868. [Link]

-

ACS Publications. Single-Crystal High-Pressure X-ray Diffraction Study of Host Structure Compression in Clathrates of Dianin's Compound. [Link]

- Google Patents. Method for preparing high-purity strontium chloride by using strontium slag.

-

Loba Chemie. STRONTIUM CHLORIDE HEXAHYDRATE | 10025-70-4. [Link]

-

ACS Omega. Determination of Toxic Elements and Arsenic Species in Salted Foods and Sea Salt by ICP–MS and HPLC–ICP–MS. [Link]

-

Cefas. Analytical procedures for the determination of strontium radionuclides in environmental materials. [Link]

-

MDPI. X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. [Link]

-

PMC. Progress in ICP-MS Analysis of Minerals and Heavy Metals in Traditional Medicine. [Link]

-

World Health Organization (WHO). Monograph for Strontium (89Sr) chloride injection. [Link]

- Google Patents. Production method of high purity strontium chloride.

-

ResearchGate. Crystallographic data of hydrates detected by XRD. [Link]

-

PubMed. Communication: Single crystal x-ray diffraction observation of hydrogen bonding between 1-propanol and water in a structure II clathrate hydrate. [Link]

-

DailyMed - NIH. strontium chloride sr-89 injection. [Link]

-

Salt Analysis Guide. Strontium Chloride Analysis. [Link]

-

ScienceDirect. A new molecule for the determination of chlorine using high-resolution graphite furnace molecular absorption spectrometry. [Link]

-

CrystEngComm (RSC Publishing). In situ variable-temperature single crystal X-ray diffraction studies. [Link]

-

PharmaCompass.com. Strontium Chloride - Uses, DMF, Dossier, Manufacturer, Supplier. [Link]

-

HiMedia Laboratories. Strontium chloride hexahydrate, Hi-AR™/ACS. [Link]

-

MDPI. Determination of Trace Metal (Mn, Fe, Ni, Cu, Zn, Co, Cd and Pb) Concentrations in Seawater Using Single Quadrupole ICP-MS. [Link]

-

Gov.bc.ca. Trace Metals Analysis by ICP-MS – PBM. [Link]

Sources

- 1. CAS 10025-70-4: this compound [cymitquimica.com]

- 2. This compound | Cl2Sr.6H2O | CID 6101868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Strontium chloride - Wikipedia [en.wikipedia.org]

- 4. americanelements.com [americanelements.com]

- 5. Strontium chloride hexahydrate | 10025-70-4 [chemicalbook.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Strontium chloride hexahydrate, Hi-AR™/ACS [himedialabs.com]

- 8. DailyMed - STRONTIUM CHLORIDE SR-89- strontium chloride sr-89 injection [dailymed.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. mdpi.com [mdpi.com]

- 12. Communication: Single crystal x-ray diffraction observation of hydrogen bonding between 1-propanol and water in a structure II clathrate hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmacopeia.cn [pharmacopeia.cn]

- 14. Strontium Chloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 10025-70-4 CAS | STRONTIUM CHLORIDE HEXAHYDRATE | Metallic Salts (Metal Salts) | Article No. 06136 [lobachemie.com]

- 18. Strontium chloride hexahydrate, 99+%, ACS reagent 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Progress in ICP-MS Analysis of Minerals and Heavy Metals in Traditional Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. mdpi.com [mdpi.com]

- 23. www2.gov.bc.ca [www2.gov.bc.ca]

Methodological & Application

Application Notes & Protocols: Utilizing Strontium Dichloride Hexahydrate for In Vitro Bone Mineralization Studies

Introduction: The Rationale for Strontium in Osteogenic Research

Strontium, an alkaline earth metal chemically similar to calcium, has garnered significant interest in bone tissue engineering and osteoporosis research. Its therapeutic potential stems from a unique dual action on bone remodeling: it simultaneously stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts[1][2][3][4]. This positions strontium as a valuable agent for promoting a net gain in bone mass[5][6]. In the laboratory setting, strontium dichloride hexahydrate (SrCl₂·6H₂O) is the preferred salt due to its high stability, solubility in aqueous culture media, and biocompatibility, showing no negative effects on cell viability at appropriate concentrations[7]. These application notes provide a comprehensive guide for researchers on the effective use of SrCl₂·6H₂O to investigate and enhance osteogenic differentiation and mineralization in vitro.

Part 1: The Molecular Mechanism of Strontium's Dual Action

Understanding the pathways through which strontium exerts its effects is critical for designing robust experiments and interpreting results accurately. Strontium's primary mode of action involves the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor present on the surface of both osteoblasts and osteoclasts[8][9].

On Osteoblasts (Bone Formation):

-

CaSR Activation: Strontium acts as a full agonist of the CaSR, mimicking the effect of calcium[9][10].

-

Downstream Signaling: Activation of the CaSR by strontium triggers several downstream signaling cascades. This includes the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and activation of the Ras/MAPK pathway, which are crucial for osteoblast proliferation and survival[8][11][12][13].

-

Gene Expression: These signaling events ultimately lead to the upregulation of key osteogenic transcription factors and markers, such as RUNX2, Alkaline Phosphatase (ALP), and Osteocalcin (OCN), promoting the differentiation of mesenchymal stem cells (MSCs) and pre-osteoblasts into mature, mineral-depositing osteoblasts[4][12]. Some studies also indicate the involvement of the Wnt/β-catenin signaling pathway in strontium-induced osteogenesis[8].

On Osteoclasts (Bone Resorption):

-

Inhibition of Differentiation: Strontium signaling through the CaSR in osteoclast precursors can suppress the RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand) pathway, a critical signaling axis for osteoclast formation and activation[14].

-

Promotion of Apoptosis: It can also induce apoptosis (programmed cell death) in mature osteoclasts, thereby reducing the overall resorptive capacity of these cells[3][14].

This dual mechanism effectively "uncouples" the normally balanced process of bone remodeling, tipping the scales in favor of bone formation[1][3].

Caption: Signaling pathways activated by strontium in bone cells.

Part 2: Experimental Design & Key Considerations

A well-designed experiment is crucial for obtaining reproducible and meaningful data. The following factors should be carefully considered.

Cell Line Selection

-

Mesenchymal Stem Cells (MSCs): Human bone marrow-derived MSCs (BM-MSCs), adipose-derived stem cells (ADSCs), or periodontal ligament stem cells (PDLSCs) are excellent primary cell models to study the entire osteogenic differentiation process.

-

Pre-osteoblastic Cell Lines: Murine MC3T3-E1 or human Saos-2 cells are commonly used, well-characterized lines that represent a more committed stage of the osteoblast lineage.

Strontium Dichloride Concentration

The concentration of SrCl₂ is the most critical variable. The optimal dose can be cell-type dependent and may have different effects on proliferation versus mineralization[8].

-

Effective Range: Most in vitro studies report pro-osteogenic effects at concentrations ranging from 0.1 mM to 10 mM[15].

-

Dose-Response: It is imperative to perform a dose-response study (e.g., 0, 0.5, 1.0, 2.5, 5.0, 10.0 mM SrCl₂) to determine the optimal, non-cytotoxic concentration for your specific cell type and experimental endpoint[7]. High concentrations may paradoxically inhibit mineralization[8][16].

| Cell Type | SrCl₂ Concentration (mM) | Observed Effect | Reference |

| Human PDLSCs | 0.003 - 0.06 mM (0.5-10 µg/ml) | Increased Mineralization | [8] |

| Human PDLSCs | > 0.6 mM (100 µg/ml) | Decreased Mineralization | [8] |

| Rat Primary Osteoblasts | 0.1 - 1.0 mM | Inhibition of Mineralization | [16] |

| C3H10T1/2 MSCs | 1.0 - 3.0 mM | Promoted Osteogenic Differentiation | [12] |

| Human MSCs | 0.1 - 10 mM | Dose-dependent promotion of proliferation | [15] |

Control Groups

-

Negative Control: Cells cultured in basal growth medium without osteogenic supplements.

-

Positive Control: Cells cultured in standard osteogenic differentiation medium (OM) without added strontium. This group is essential to confirm that the base medium can induce mineralization.

-

Experimental Groups: Cells cultured in OM supplemented with various concentrations of SrCl₂.

Part 3: Core Experimental Protocols

The following protocols provide step-by-step methodologies for conducting a typical in vitro mineralization study using this compound.

Caption: General experimental workflow for in vitro mineralization studies.

Protocol 1: Preparation of Strontium-Supplemented Osteogenic Medium

-

Prepare a 1 M SrCl₂·6H₂O Stock Solution:

-

Molecular Weight of SrCl₂·6H₂O = 266.62 g/mol .

-

Dissolve 26.66 g of SrCl₂·6H₂O in 100 mL of sterile, cell culture-grade water.

-

Filter-sterilize the solution using a 0.22 µm syringe filter.

-

Aliquot and store at 4°C for short-term use or -20°C for long-term storage.

-

-

Prepare Standard Osteogenic Medium (OM):

-

Prepare Strontium-Supplemented OM:

-

For a final concentration of 1 mM SrCl₂, add 1 µL of the 1 M stock solution to every 1 mL of complete OM.

-

Prepare fresh for each media change by diluting the stock into the required volume of OM.

-

Protocol 2: Alkaline Phosphatase (ALP) Activity Assay (Early Osteogenic Marker)

ALP is an early marker of osteoblast differentiation, with activity typically peaking around days 7-14[17][18].

-

Culture Cells: Seed cells and induce osteogenic differentiation as described for 7 days.

-

Cell Lysis:

-

Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

-

Add an appropriate volume of lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate on ice for 10-15 minutes.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

-

Colorimetric Assay:

-

Use a commercial p-nitrophenyl phosphate (pNPP) substrate-based ALP assay kit, following the manufacturer's instructions[17][19].

-

Briefly, add cell lysate to a 96-well plate.

-

Add the pNPP working solution, which is colorless. ALP in the lysate will dephosphorylate pNPP into p-nitrophenol, which is yellow.

-

Incubate at 37°C for 15-30 minutes.

-

Stop the reaction with a stop solution (e.g., NaOH).

-

Read the absorbance at 405 nm using a microplate reader.

-

-

Normalization: Quantify the total protein content in each lysate sample (e.g., using a BCA assay) and normalize the ALP activity to the protein concentration (e.g., nmol pNP/min/mg protein).

Protocol 3: Mineralization Staining (Late Osteogenic Marker)

After 14-28 days of culture, mature osteoblasts deposit a calcium phosphate-rich extracellular matrix, which can be visualized by specific stains[8].

A. Alizarin Red S (ARS) Staining (for Calcium)

ARS is an anthraquinone dye that specifically chelates calcium ions, forming a bright orange-red precipitate[20].

-

Fixation:

-

Staining:

-

Prepare a 2% (w/v) ARS solution in deionized water and adjust the pH to 4.1-4.3.

-

Add enough ARS solution to completely cover the cell monolayer.

-

Incubate at room temperature for 20-30 minutes with gentle shaking[22].

-

Aspirate the ARS solution and wash the wells 4-5 times with deionized water to remove unbound dye[21].

-

-

Visualization: Add PBS to the wells to prevent drying and visualize the red mineralized nodules using a brightfield microscope.

B. von Kossa Staining (for Phosphate)

The von Kossa method is a silver nitrate-based stain where silver ions are reduced by light and react with the phosphate anions in calcium deposits, forming black/dark brown precipitates[20][23][24].

-

Fixation: Fix cells as described for ARS staining (Protocol 3A, Step 1).

-

Staining:

-

Cover the cell monolayer with a 3-5% aqueous silver nitrate solution[25].

-

Expose the plate to a bright light source (e.g., direct sunlight, UV lamp, or a 100W desk lamp) for 30-60 minutes, until the mineral deposits turn black[25][26][27].

-

Rinse thoroughly with deionized water.

-

(Optional) Add 5% sodium thiosulfate for 5 minutes to remove unreacted silver[25][27].

-

Rinse again with deionized water.

-

-

Visualization: Visualize the black deposits under a brightfield microscope.

Protocol 4: Quantification of Mineralization

Visual inspection of staining provides qualitative data. For quantitative analysis, the ARS stain can be eluted from the matrix and measured.

-

Stain and Wash: Perform ARS staining and washing as described in Protocol 3A. Allow the plate to dry completely.

-

Elution:

-

Neutralization & Measurement:

-

Analysis: Compare the absorbance values between control and strontium-treated groups. A standard curve using known concentrations of ARS can also be generated for absolute quantification[20].

Part 4: Data Interpretation & Troubleshooting

| Problem | Possible Cause | Solution |

| No mineralization in any group (including positive control) | - Osteogenic medium is faulty.- Cell line has low osteogenic potential.- Culture period is too short. | - Prepare fresh OM components.- Use a different cell lot or cell line.- Extend culture duration to 21 or 28 days. |

| High background staining with ARS | - Insufficient washing after staining.- pH of ARS solution is incorrect. | - Increase the number and duration of post-staining washes with deionized water[29].- Ensure ARS solution pH is between 4.1 and 4.3. |

| High cell death in Sr-treated wells | - Strontium concentration is cytotoxic. | - Perform a cytotoxicity assay (e.g., MTT, Live/Dead staining) and lower the SrCl₂ concentration range[7][30]. |

| Inconsistent results between replicates | - Uneven cell seeding.- Edge effects in the culture plate.- Inconsistent media changes. | - Ensure a single-cell suspension before seeding.- Do not use the outer wells of the plate for experimental groups.- Maintain a strict media change schedule. |

Conclusion

This compound is a powerful and reliable tool for studying osteogenic differentiation and mineralization in vitro. By acting on the Calcium-Sensing Receptor, it promotes the anabolic activity of osteoblasts while concurrently inhibiting the catabolic activity of osteoclasts. The protocols outlined in this guide provide a robust framework for investigating these effects. Successful experimentation relies on careful optimization of strontium concentration, the inclusion of appropriate controls, and the use of validated assays for both early (ALP activity) and late (mineral deposition) markers of osteogenesis.

References

-

MDPI. (2022-12-29). In Vitro and In Vivo Evaluation of Injectable Strontium-Modified Calcium Phosphate Cement for Bone Defect Repair in Rats. Available from: [Link]

-

National Institutes of Health (NIH). (n.d.). Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures. Available from: [Link]

-